Monophosphoryl lipid A (synthetic)

Description

Historical Context of Lipid A and its Immunomodulatory Properties

Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.govavantiresearch.com Historically, LPS, often referred to as endotoxin, has been recognized for its potent ability to stimulate the immune system. avantiresearch.com This immunostimulatory capacity is primarily attributed to the Lipid A moiety. avantiresearch.comnih.gov Early research identified Lipid A as the principal agent responsible for the toxic effects associated with Gram-negative bacterial infections, such as septic shock. sigmaaldrich.com However, it was also discovered that this same molecule possessed powerful adjuvant properties, meaning it could significantly enhance the immune response to a co-administered antigen. nih.gov This dual nature of Lipid A—its toxicity and its immunomodulatory potential—set the stage for further investigation aimed at separating these two characteristics. nih.govcreative-biolabs.com

Rationale for the Development of Synthetic Monophosphoryl Lipid A

The primary motivation for developing synthetic Monophosphoryl Lipid A (MPLA) was to create a molecule that retains the beneficial immunostimulatory properties of Lipid A while significantly reducing its inherent toxicity. nih.govinvivogen.com The toxic effects of Lipid A are largely mediated by its activation of Toll-like receptor 4 (TLR4), leading to a cascade of inflammatory responses. nih.gov Scientists discovered that modifying the structure of Lipid A, specifically by removing the phosphate (B84403) group at the 1-position of the glucosamine (B1671600) disaccharide backbone, resulted in a compound, MPLA, with markedly lower toxicity. nih.govfrontiersin.org This detoxification was achieved with little to no loss of its ability to act as an adjuvant. nih.govcreative-diagnostics.com

The development of a synthetic version was crucial for several reasons. Naturally derived MPLA, obtained through the chemical hydrolysis of LPS from bacteria like Salmonella minnesota, is often a heterogeneous mixture of different molecular species. invivogen.cominvivogen.com This lack of homogeneity presents challenges in quality control and standardization for research and clinical applications. nih.gov Synthetic MPLA, on the other hand, can be produced as a single, well-defined chemical entity, ensuring batch-to-batch consistency and a clear understanding of its structure-activity relationship. avantiresearch.comcreative-biolabs.com This has made synthetic MPLA an attractive candidate for use as a vaccine adjuvant and an immunomodulatory agent in various research settings. creative-diagnostics.comnih.gov

Academic Significance and Research Trajectory of Synthetic Monophosphoryl Lipid A Analogs

The academic significance of synthetic MPLA lies in its role as a powerful tool for dissecting the mechanisms of innate immunity and for the rational design of vaccine adjuvants. nih.govcreative-biolabs.com The ability to synthesize specific MPLA analogs has allowed researchers to systematically study how modifications to its structure affect its interaction with the TLR4 receptor complex and subsequent signaling pathways. nih.govnih.gov This has led to a deeper understanding of the molecular basis of TLR4 activation and the downstream events that orchestrate an immune response.

The research trajectory for synthetic MPLA analogs is focused on several key areas. One major effort is the development of new analogs with further refined properties, such as enhanced potency, different cytokine profiles, or improved physical characteristics for formulation. nih.govnih.gov For example, research into monosaccharide-based TLR4 agonists, which are chemically simpler than the disaccharide structure of MPLA, aims to create adjuvants that are easier and less expensive to produce on a large scale. nih.govacs.org Additionally, synthetic MPLA is being investigated in combination with other immune stimulants to create synergistic adjuvant systems for more effective vaccines against challenging pathogens and for cancer immunotherapy. nih.gov The ongoing synthesis and evaluation of novel MPLA derivatives continue to be a vibrant area of research, promising to yield new insights into immunomodulation and new tools for vaccine development. nih.govrsc.org

Structure

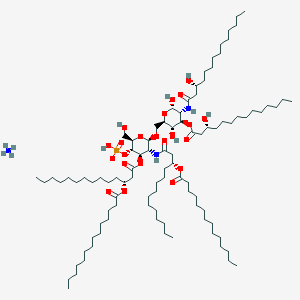

2D Structure

Properties

IUPAC Name |

azanium;[(2R,3S,4R,5R,6R)-6-[[(2R,3S,4R,5R,6S)-3,6-dihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxyoxan-2-yl]methoxy]-2-(hydroxymethyl)-5-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C96H181N2O22P.H3N/c1-7-13-19-25-31-37-39-45-51-57-63-69-85(104)114-79(67-61-55-49-43-35-29-23-17-11-5)73-84(103)98-90-94(119-88(107)74-80(68-62-56-50-44-36-30-24-18-12-6)115-86(105)70-64-58-52-46-40-38-32-26-20-14-8-2)92(120-121(110,111)112)81(75-99)117-96(90)113-76-82-91(108)93(118-87(106)72-78(101)66-60-54-48-42-34-28-22-16-10-4)89(95(109)116-82)97-83(102)71-77(100)65-59-53-47-41-33-27-21-15-9-3;/h77-82,89-96,99-101,108-109H,7-76H2,1-6H3,(H,97,102)(H,98,103)(H2,110,111,112);1H3/t77-,78-,79-,80-,81-,82-,89-,90-,91-,92-,93-,94-,95+,96-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPAZUDUZKTYFBG-HNPUZVNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)CO)OP(=O)(O)[O-])OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)CO)OP(=O)(O)[O-])OC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C96H184N3O22P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1763.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246298-63-4 | |

| Record name | Glucopyranosyl lipid A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246298634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucopyranosyl Lipid - A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAPRETOLIMOD AMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1O9D5VN5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Methodologies of Monophosphoryl Lipid a Synthetic

Convergent Synthetic Strategies for Monophosphoryl Lipid A Backbone

The construction of the complex MPLA molecule is often achieved through convergent synthetic strategies. nih.govnih.gov This approach involves the independent synthesis of protected monosaccharide units, representing the reducing and non-reducing ends of the final disaccharide. These two "halves" are then coupled together to form the core backbone. nih.gov This method offers significant advantages in terms of efficiency and the ability to introduce structural variations in a controlled manner. nih.gov

A common strategy involves preparing a glycosyl donor, typically representing the non-reducing glucosamine (B1671600) unit, and a glycosyl acceptor, representing the reducing glucosamine unit. nih.govnih.gov For instance, a protected glycoside derived from D-glucosamine hydrochloride can serve as a common intermediate from which both the reducing and non-reducing precursors are synthesized through separate reaction sequences. nih.gov The subsequent coupling of these precursors yields a disaccharide that can be further elaborated to the final MPLA analogue. nih.gov This convergent approach has been successfully employed in the synthesis of various MPLA derivatives, including those of Neisseria meningitidis and Escherichia coli lipid A. nih.govnih.govnih.gov The efficiency of this strategy allows for the generation of MPLA derivatives suitable for conjugation to other molecules, such as tumor-associated carbohydrate antigens (TACAs), to create self-adjuvanting vaccines. nih.govnih.govrsc.org

Regioselective Functionalization Techniques for Acyl Chain Introduction

A critical aspect of MPLA synthesis is the precise and regioselective introduction of multiple acyl chains at specific positions on the glucosamine disaccharide backbone. The number, length, and position of these fatty acid chains are crucial determinants of the molecule's immunological activity. nih.gov

The formation of the β-(1→6)-linked diglucosamine backbone is a pivotal step in MPLA synthesis. This is typically achieved through a glycosylation reaction between a suitably protected glycosyl donor and a glycosyl acceptor. nih.gov For example, a glycosyl donor such as 4,6-di-O-benzylidene-2-deoxy-2-(2',2',2'-trichloroethoxycarbonylamino)-α-d-glucopyranosyl trichloroacetimidate (B1259523) can be reacted with a glycosyl acceptor like benzyl (B1604629) 3,4-di-O-benzyl-2-deoxy-2-[(R)-3-tetradecanoyloxytetradecanamido]-β-D-glucopyranoside to form the desired β-(1→6)-linked disaccharide. nih.gov The stereochemical outcome of the glycosylation is critical and is influenced by the protecting groups on the donor and the reaction conditions employed. The use of participating protecting groups at the C-2 position of the donor, for instance, can help ensure the formation of the desired 1,2-trans-glycosidic linkage.

The attachment of fatty acyl chains to the glucosamine backbone is accomplished through amidation and esterification reactions. The amino groups at the C-2 and C-2' positions are acylated via amidation, while the hydroxyl groups at the C-3, C-3', C-4', and C-6' positions can be acylated via esterification. The synthesis of biologically active MPLA requires stereocontrol, particularly for the inclusion of (R)-3-hydroxyalkanoic acids. beilstein-journals.org

For example, the synthesis of lipid A precursors can involve the preparation of (R)-3-(acyloxy)alkanoic acids which are then coupled to the glucosamine backbone. beilstein-journals.org The enantioselective synthesis of these fatty acid components, for instance, using (R)-Ru(OAc)2(BINAP) for the hydrogenation of a β-keto ester, ensures the correct stereochemistry in the final molecule. beilstein-journals.org The amidation and esterification reactions themselves are standard procedures in organic synthesis, often employing coupling reagents or activated acyl derivatives. researchgate.netnih.gov The regioselectivity of these acylations is controlled by the strategic use of protecting groups, which are discussed in a later section.

Phosphorylation Chemistry for Monophosphoryl Moiety Installation

The introduction of the phosphate (B84403) group at the 4'-position of the non-reducing glucosamine unit is a key step that defines the "monophosphoryl" nature of MPLA. This phosphorylation is typically carried out on a late-stage intermediate where other functional groups are appropriately protected. The selection of the phosphorylating agent is crucial to ensure high yields and avoid side reactions. Reagents such as dibenzyl phosphoramidites followed by oxidation are commonly used for this purpose. The benzyl protecting groups on the phosphate can then be removed under mild conditions, often during the final global deprotection step. nih.gov For instance, after selective deprotection of the 4'-hydroxyl group, the installation of the phosphate group can be achieved, followed by global debenzylation to yield the final MPLA analogue. nih.gov

Application of Protecting Group Strategies in Complex Oligosaccharide Synthesis

The synthesis of a complex molecule like MPLA is heavily reliant on the strategic use of protecting groups to mask reactive functional groups and allow for selective reactions at specific positions. universiteitleiden.nluniversiteitleiden.nlorganic-chemistry.org The hydroxyl and amino groups on the glucosamine units, as well as the phosphate moiety, must be selectively protected and deprotected throughout the synthesis.

A variety of protecting groups are employed in MPLA synthesis. beilstein-journals.org Benzyl (Bn) ethers are commonly used for the "permanent" protection of hydroxyl groups, as they are stable to a wide range of reaction conditions and can be removed at a late stage by catalytic hydrogenation. universiteitleiden.nl For temporary protection, groups like allyl ethers or silyl (B83357) ethers may be used. universiteitleiden.nl The 2-naphthylmethyl (Nap) ether has also been reported as a robust "permanent" protecting group for hydroxyl functions in the synthesis of monophosphoryl lipid A precursors. beilstein-journals.org

For the amino groups, carbamates such as the 2,2,2-trichloroethoxycarbonyl (Troc) group are often utilized. nih.gov Acetal (B89532) protecting groups, like the 4,6-O-benzylidene acetal, can be used to protect the C-4 and C-6 hydroxyls of the non-reducing glucosamine unit simultaneously. nih.gov The selective opening of this acetal ring can then allow for further functionalization at either the C-4 or C-6 position. The choice of protecting groups and the sequence of their introduction and removal are critical for the successful execution of a convergent synthetic strategy. An orthogonal protecting group strategy, where different classes of protecting groups can be removed under distinct conditions without affecting others, is highly desirable. organic-chemistry.org

| Protecting Group | Typical Use | Deprotection Conditions |

| Benzyl (Bn) ether | "Permanent" protection of hydroxyls | Catalytic hydrogenation (e.g., H₂, Pd/C) |

| 2-Naphthylmethyl (Nap) ether | "Permanent" protection of hydroxyls | Oxidative cleavage or catalytic hydrogenation |

| Allyl ether | Temporary protection of hydroxyls | Isomerization followed by acid hydrolysis or Pd(0) catalysis |

| Benzylidene acetal | Protection of vicinal diols (e.g., C4, C6) | Acidic hydrolysis or reductive opening |

| 2,2,2-Trichloroethoxycarbonyl (Troc) | Protection of amines | Reductive cleavage (e.g., Zn, acetic acid) |

| Silyl ethers (e.g., TBDMS) | Temporary protection of hydroxyls | Fluoride ion (e.g., TBAF) |

Analytical Techniques for Structural Elucidation of Synthetic Intermediates

The synthesis of MPLA involves multiple steps, and the characterization of intermediates at each stage is essential to ensure the correct structure is being carried forward. A combination of analytical techniques is employed for this purpose.

Mass spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is used to confirm the molecular weight and elemental composition of the synthetic intermediates and the final product. acs.orgchromatographyonline.com Tandem mass spectrometry (MS/MS) is invaluable for sequencing the disaccharide and determining the location of the acyl chains through characteristic fragmentation patterns. acs.org Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing these large, non-volatile molecules. chromatographyonline.com

Chromatographic techniques , such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are used to monitor the progress of reactions and to purify the products at each step. nih.gov The purity of the final synthetic MPLA is also assessed by these methods.

Fourier-transform infrared (FTIR) spectroscopy can be used to identify the presence of key functional groups, such as hydroxyls, amides, esters, and phosphates, in the synthetic molecules. nih.gov

Through the rigorous application of these analytical techniques, the unambiguous structural confirmation of synthetic MPLA and its intermediates can be achieved, ensuring the production of a well-defined and pure compound for biological evaluation. nih.gov

Mechanism of Action in the Innate Immune System

Interaction with Toll-like Receptor 4 (TLR4)

The primary mechanism by which synthetic MPLA exerts its immunostimulatory effects is through its interaction with the Toll-like receptor 4 (TLR4) complex on the surface of innate immune cells, such as macrophages and dendritic cells. creative-diagnostics.cominvivogen.com This interaction is not direct but is mediated by a series of co-receptors.

Initially, synthetic MPLA binds to Lipopolysaccharide Binding Protein (LBP) in the serum. nih.gov This complex then transfers the MPLA molecule to CD14, another co-receptor, which can be either membrane-bound or soluble. nih.gov Finally, CD14 presents MPLA to the myeloid differentiation factor 2 (MD-2) protein, which is associated with TLR4. The hydrophobic acyl chains of MPLA insert into a deep hydrophobic pocket within MD-2. This binding event induces a conformational change in the TLR4/MD-2 complex, causing it to dimerize and initiating downstream signaling. frontiersin.org

Activation of TLR4 Signaling Pathways

Upon dimerization, the intracellular Toll/interleukin-1 receptor (TIR) domains of the TLR4 receptors come into close proximity, allowing for the recruitment of adaptor proteins and the activation of two distinct downstream signaling pathways:

MyD88-dependent pathway: This pathway is initiated by the recruitment of the adaptor proteins TIRAP (TIR domain-containing adaptor protein) and MyD88 (myeloid differentiation primary response 88). This leads to the activation of transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein 1). The MyD88-dependent pathway is primarily responsible for the production of pro-inflammatory cytokines. nih.govnih.gov

TRIF-dependent pathway: This pathway is activated by the recruitment of the adaptor proteins TRAM (TRIF-related adaptor molecule) and TRIF (TIR-domain-containing adapter-inducing interferon-β). The activation of the TRIF-dependent pathway leads to the phosphorylation of the transcription factor IRF3 (interferon regulatory factor 3) and the subsequent production of type I interferons (IFN-α/β). nih.govuu.nl It is suggested that the reduced toxicity of MPLA is partly due to a preferential activation of this TRIF-dependent pathway over the MyD88-dependent pathway, leading to a different cytokine profile compared to the more toxic LPS. invivogen.comfrontiersin.org

TRIF-Dependent Signaling Pathway Preference

Downstream Cellular Responses (e.g., Cytokine and Chemokine Production)

The activation of the MyD88- and TRIF-dependent signaling pathways culminates in a variety of cellular responses that are crucial for the initiation of an adaptive immune response. These include:

Cytokine and Chemokine Production: Activated immune cells release a plethora of signaling molecules. The MyD88-dependent pathway drives the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). uu.nl The TRIF-dependent pathway is responsible for the production of type I interferons. uu.nl Additionally, various chemokines are produced, which serve to attract other immune cells to the site of inflammation. nih.gov

Upregulation of Co-stimulatory Molecules: Antigen-presenting cells (APCs) like dendritic cells upregulate the expression of co-stimulatory molecules such as CD80 and CD86 on their surface. These molecules are essential for providing the second signal required for the full activation of T cells.

Enhanced Antigen Presentation: The maturation of dendritic cells induced by synthetic MPLA leads to enhanced processing and presentation of antigens to T cells, thereby bridging the innate and adaptive immune systems.

The table below summarizes the key molecules and outcomes of the TLR4 signaling pathways activated by synthetic MPLA.

| Signaling Pathway | Key Adaptor Proteins | Primary Transcription Factors | Major Cellular Outcomes | Reference |

| MyD88-dependent | MyD88, TIRAP | NF-κB, AP-1 | Production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | nih.govnih.gov |

| TRIF-dependent | TRIF, TRAM | IRF3 | Production of Type I interferons (IFN-α/β) | nih.govuu.nl |

Structure Activity Relationship Sar Studies of Synthetic Monophosphoryl Lipid a

Influence of Acyl Chain Number and Length on Immunomodulatory Activity

The number and length of acyl chains are primary determinants of the immunological activity of lipid A and its derivatives. invivogen.cominvivogen.com The most active natural forms of lipid A, found in pathogenic bacteria like E. coli and Salmonella species, typically contain six acyl chains. invivogen.com This hexa-acylated structure is considered optimal for potent activation of the TLR4/MD-2 receptor complex. nih.gov

Synthetic MPLA analogues have been crucial in dissecting the precise role of the acylation pattern. Studies comparing synthetic hexa-acylated MPLA with forms containing fewer acyl chains have revealed a direct correlation between the number of fatty acids and immunogenicity. invivogen.cominvivogen.com For instance, hexa-acylated synthetic MPLA is a potent TLR4 agonist, whereas under-acylated versions with four or five acyl chains generally induce lower or even antagonistic responses. invivogen.com However, some studies have shown that penta-acylated species can be fully functional as adjuvants. nih.gov

The length of these acyl chains also significantly impacts biological activity. While the specific optimal lengths can vary, research on synthetic analogues has demonstrated that variations in chain length can modulate the intensity of the immune response. For example, one synthetic analogue of detoxified MPLA derived from E. coli lipopolysaccharide, PHAD®-504, differs from a related compound, PHAD®, by the length of a single fatty acid chain, highlighting the sensitivity of the TLR4 receptor to this structural feature. avantiresearch.com Another study noted that elongating the lipid chains at the 3-O- and 3'-O-positions led to a reduction in immunological activity. nih.gov

The arrangement of these acyl chains, whether symmetrical or asymmetrical on the two glucosamine (B1671600) units of the backbone, also contributes to the molecule's bioactivity. nih.gov A study creating a combinatorial library of E. coli with modified lipid A structures demonstrated a diverse range of TLR4 stimulation, underscoring the unpredictable yet significant impact of acyl chain arrangements on immunogenicity. nih.gov

| Acylation Pattern | General Effect on Immunomodulatory Activity | References |

| Hexa-acylated (6 acyl chains) | Generally considered optimal for potent TLR4 activation and strong immunogenicity. | invivogen.cominvivogen.comnih.gov |

| Penta-acylated (5 acyl chains) | Can be fully functional as an adjuvant, though may show reduced activity compared to hexa-acylated forms. | nih.govnih.gov |

| Tetra-acylated (4 acyl chains) | Often exhibits lower agonistic activity or can act as an antagonist of human TLR4. | invivogen.comnih.gov |

| Variable Acyl Chain Length | Modulates the intensity of the immune response; specific lengths are critical for optimal receptor binding. | avantiresearch.comnih.gov |

Role of Phosphate (B84403) Group Position and Presence (C1 vs. C4')

The phosphorylation pattern of the diglucosamine backbone is a critical factor in determining the balance between the immunostimulatory and toxic properties of lipid A derivatives. nih.govnih.gov Natural lipid A is typically bisphosphorylated, with phosphate groups at the C1 and C4' positions. nih.govnih.gov These two phosphate groups are considered essential for the full endotoxic activity of lipid A. nih.gov

A key modification in the generation of MPLA is the removal of the phosphate group at the C1 position of the reducing glucosamine sugar. nih.govbeilstein-journals.org This dephosphorylation significantly reduces the molecule's toxicity. nih.govbeilstein-journals.org The absence of the 1-phosphate group weakens the ligand's affinity for the TLR4/MD-2 complex and is thought to induce a different structural rearrangement upon binding, leading to a selective activation of intracellular signaling pathways. nih.gov Specifically, MPLA is suggested to preferentially signal through the TRIF-dependent pathway, which leads to the secretion of lower levels of inflammatory cytokines compared to the MyD88-dependent pathway strongly activated by bisphosphorylated lipid A. beilstein-journals.orginvivogen.com This TRIF-biased agonism is believed to be a major reason for MPLA's reduced toxicity while retaining potent adjuvant properties. nih.gov

While the C1-phosphate is removed to detoxify the molecule, the phosphate group at the C4' position of the non-reducing glucosamine is generally considered crucial for retaining immunomodulatory activity. nih.gov Studies have shown that the removal of the 4'-phosphate group can lead to a loss of recognition by the TLR4 complex. beilstein-journals.org However, innovative synthetic approaches have explored the influence of the phosphorylation site. In one study, a synthetic MPLA derivative where the phosphate group was transferred from the C4' to the C6' position, and the C4' position was replaced by an amino group, exhibited comparable adjuvant activity to the natural MPLA structure. nih.gov

| Phosphate Group Configuration | Effect on Biological Activity | Mechanism | References |

| Bisphosphorylated (C1 and C4') | High immunostimulatory activity but also high toxicity. | Strong activation of both MyD88- and TRIF-dependent signaling pathways. | nih.govnih.gov |

| Monophosphorylated (C4' only) | Strong immunomodulatory activity with greatly reduced toxicity. | Weakened ligand affinity for TLR4/MD-2, leading to preferential activation of the TRIF-dependent pathway. | nih.govnih.govbeilstein-journals.orgnih.gov |

| Monophosphorylated (C1 only) | Significantly reduced activity. | The 4'-phosphate is critical for proper binding and receptor activation. | nih.gov |

| Non-phosphorylated | Lacks significant immunostimulatory activity. | Phosphate groups are essential for interaction with the TLR4/MD-2 receptor complex. | nih.gov |

| Transferred Phosphate (e.g., to C6') | Can retain comparable activity to C4'-phosphorylated MPLA, depending on other substitutions. | Demonstrates that the precise location of the negative charge can be manipulated to retain activity. | nih.gov |

Impact of Functional Group Substitutions on Immunological Properties

The removal of the secondary acyl chain at the 3-O-position of the reducing glucosamine unit is a hallmark of the MPLA structure derived from Salmonella minnesota. nih.gov This 3-O-deacylation is a critical step in reducing the endotoxicity of the parent lipid A molecule. Synthetic studies have confirmed the importance of this modification. For example, the synthetic MPLA analogue 3D-PHAD®, which is a 3-deacylated form, is noted to be less pyrogenic than its bacterially-derived counterparts. avantiresearch.com

While 3-O-deacylation is established as a key detoxification step, further modifications at this position have also been explored. One study investigated the attachment of various substituents at the 3-O-position of an MPLA analogue but found that these changes did not lead to an enhancement of its adjuvant activity. beilstein-journals.org This suggests that while the absence of an acyl chain at this position is beneficial for reducing toxicity, the introduction of other functional groups may not necessarily improve its immunostimulatory properties.

Beyond the critical phosphate groups, substitutions with other functional groups at the C-1, C-4', and C-6' positions of the glucosamine backbone have been shown to have a substantial effect on the biological activity of synthetic MPLA. nih.gov A recent study designed and synthesized a series of E. coli MPLA derivatives to investigate the influence of various functional groups at these positions. nih.gov

For example, introducing a methoxy (B1213986) group was used to examine the effect of changing a hydrogen bond donor (hydroxyl group) to an acceptor. nih.gov Another set of modifications involved the introduction of acetyl, mesyl, and phosphoryl groups to potentially modulate activity and toxicity. nih.gov Interestingly, the acylation of an amino group in one of the derivatives led to a decrease in activity. nih.gov

One of the most notable findings from this research was a derivative where the phosphate group was moved to the C-6' position, and the C-4' position was substituted with an amino group. This compound showed adjuvant activity comparable to that of the parent MPLA. nih.gov This highlights the potential for significant structural reorganization while maintaining the desired immunological profile. These studies demonstrate that the periphery of the glucosamine backbone is a viable target for chemical modification to fine-tune the immunomodulatory properties of synthetic MPLA. nih.gov

Conformation and Dynamics of Synthetic Monophosphoryl Lipid A in Receptor Binding

The biological activity of synthetic MPLA is ultimately determined by its ability to bind to the TLR4 co-receptor, myeloid differentiation factor 2 (MD-2), and induce the dimerization of the TLR4/MD-2 complex. nih.govnih.gov The three-dimensional conformation of the MPLA molecule and its dynamic behavior upon binding are therefore critical.

The lipid chains of MPLA insert into the hydrophobic pocket of MD-2. osti.gov This binding event induces a conformational change in MD-2, which then allows it to associate with a second TLR4 molecule, forming the active heterotetrameric [TLR4/MD-2/MPLA]₂ complex that initiates intracellular signaling. osti.govnih.gov The absence of the C1-phosphate group in MPLA, compared to lipid A, weakens the efficiency of this homodimerization, resulting in a weaker and more transient signaling cascade, which contributes to its lower toxicity. nih.govbeilstein-journals.org

Structural studies, including X-ray crystallography and cryo-electron microscopy, of TLR4/MD-2 in complex with various ligands have provided detailed insights into the binding process. nih.govosti.gov These studies reveal that agonists must contain specific chemical groups capable of mediating the formation of the dimerization interface between MD-2 and the second TLR4 molecule. osti.gov Synthetic agonists with no structural similarity to LPS have been shown to bind within the MD-2 pocket and induce an active receptor complex similar to that induced by lipid A, demonstrating that the key is to achieve the correct final conformation of the receptor complex rather than mimicking the exact structure of the natural ligand. osti.gov

The conformational rigidity or flexibility of synthetic MPLA analogues can also influence their activity. For instance, the design of mimetics with a more rigid diglucosamine scaffold has been explored to pre-organize the molecule into a conformation that is optimal for binding to MD-2 and promoting TLR4 dimerization. nih.gov These findings underscore the importance of the ligand's three-dimensional structure and its dynamic interactions with the receptor in dictating the immunomodulatory outcome. nih.gov

Synthesis and Manufacturing of Synthetic Monophosphoryl Lipid a

Overview of Chemical Synthesis Strategies

The chemical synthesis of a complex molecule like synthetic MPLA is a challenging endeavor that requires sophisticated multi-step strategies. The primary goal is to construct the glucosamine (B1671600) disaccharide backbone and then regioselectively introduce the various acyl chains and the single phosphate (B84403) group.

Two general strategies are commonly employed:

Convergent Synthesis: This approach involves the synthesis of two lipidated monosaccharide building blocks separately, which are then coupled together to form the disaccharide core. nih.gov This is often followed by the introduction of any remaining acyl chains and the phosphate group. This strategy is efficient as it allows for the preparation of the complex building blocks in parallel, and the key glycosylation step to form the disaccharide occurs later in the synthesis. nih.gov

Linear Synthesis: In this strategy, the disaccharide backbone is assembled first, and then the individual lipid chains and the phosphate group are sequentially added. nih.gov This approach requires a complex series of protection and deprotection steps to ensure that the acyl chains are introduced at the correct positions on the disaccharide. nih.gov

A key challenge in these syntheses is the use of appropriate protecting groups for the numerous hydroxyl and amino groups on the sugar backbone. These protecting groups must be stable under various reaction conditions and then be removable at specific stages of the synthesis without affecting other parts of the molecule. Researchers have employed a variety of protecting groups, such as the allyloxycarbonyl (Alloc) group and 2-naphthylmethyl (Nap) ethers, to overcome these challenges. nih.govuu.nl

Challenges and Considerations in Large-Scale Manufacturing

Scaling up the synthesis of MPLA from the laboratory to an industrial scale presents several significant challenges:

Purity and Consistency: Ensuring the high purity and batch-to-batch consistency of the final product is critical, especially for applications in human vaccines. nih.gov The presence of impurities, such as isomers or incompletely acylated forms, could affect the biological activity and safety profile of the adjuvant.

Purification: The amphiphilic nature of MPLA, possessing both hydrophilic and hydrophobic regions, can make purification challenging. uu.nl These molecules have a tendency to aggregate, which can complicate chromatographic separation and other purification techniques. uu.nl

Scalable Processes: Reactions and purification methods that work well on a small scale in the lab may not be easily transferable to large-scale manufacturing equipment. Developing robust and scalable processes is a key consideration.

To address these challenges, there is ongoing research into developing more efficient synthetic routes and purification methods. The development of chemically simpler, monosaccharide-based TLR4 agonists is one strategy to create adjuvants that are more amenable to large-scale, cost-effective manufacturing. nih.gov

Advanced Research and Future Directions for Synthetic Monophosphoryl Lipid a

Design and Synthesis of Novel, Tailored Monophosphoryl Lipid A Analogs

The quest for improved vaccine adjuvants has spurred extensive research into the design and synthesis of novel MPLA analogs. The goal is to create molecules with enhanced immunostimulatory activity, reduced toxicity, and tailored immune responses. invivogen.comnih.gov Scientists are systematically modifying the structure of MPLA at various positions to understand and optimize its biological activity.

Key areas of structural modification include the acyl chains, the disaccharide backbone, and the phosphate (B84403) group. For instance, research has shown that the number and length of lipid chains significantly impact the immunological activity of MPLA derivatives. nih.gov Analogs with six lipid chains have demonstrated more potent immunostimulatory activities compared to those with eight. nih.gov

Another approach involves altering functional groups at specific positions on the glucosamine (B1671600) disaccharide backbone. Studies on E. coli MPLA derivatives have revealed that modifying substituents at the C-1, C-4′, and C-6′ positions affects biological activity. invivogen.cominvivogen.com For example, transferring the phosphate group from the C-4' position to the C-6' position and introducing an amino group at C-4' resulted in a compound with comparable adjuvant activity. invivogen.com

The synthesis of these complex molecules often requires a convergent and efficient strategy. A common method begins with the preparation of protected D-glucosamine derivatives, which serve as glycosyl donors and acceptors. nih.gov These are then coupled to form the disaccharide backbone, followed by a sequence of deprotection, acylation, and phosphorylation steps to yield the final MPLA analog. nih.gov The use of specific protecting groups, such as the 2-naphthylmethyl (Nap) ether, has been explored to improve the efficiency and robustness of the synthetic route. nih.gov

These synthetic efforts have led to the creation of a library of MPLA analogs, each with distinct properties. The table below summarizes examples of synthetic modifications and their observed outcomes.

| Modification Area | Specific Change | Observed Immunological Effect | Reference |

| Acyl Chains | Reduction from 8 to 6 lipid chains | More potent immunostimulatory activity | nih.gov |

| Phosphate Group | Transfer from C-4' to C-6' position | Maintained comparable adjuvant activity | invivogen.com |

| Disaccharide Backbone | Introduction of an amino group at C-4' | Maintained comparable adjuvant activity | invivogen.com |

| Anomeric Position (C-1) | Attachment of α-rhamnose | Potent adjuvant activity, synergistic effect | nih.gov |

| C-6' Position | Attachment of α-rhamnose | Potent adjuvant activity, slightly better than C-1 linkage for carbohydrate antigens | nih.gov |

These structure-activity relationship studies are crucial for designing next-generation adjuvants with precisely controlled immunological profiles. invivogen.com

Development of Targeted Delivery Systems for Immunomodulation

To maximize the efficacy of synthetic MPLA and direct its immunomodulatory effects, researchers are developing sophisticated delivery systems. These systems aim to protect the adjuvant, improve its delivery to antigen-presenting cells (APCs), and co-deliver it with antigens to enhance the magnitude and quality of the immune response. nih.govnih.gov

One promising approach involves the use of nanoparticle-based carriers. Solid Lipid Nanoparticles (SLNs) have been synthesized to incorporate MPLA as an adjuvant lipid. nih.gov These cationic nanoparticles can bind plasmid DNA to form lipoplexes, serving as a non-viral delivery system for DNA vaccines. Studies have shown that these MPLA-containing SLNs are taken up by cells and can localize within endosomal compartments, where they can activate TLR4. nih.gov

Another advanced platform utilizes Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enveloped by a lipid membrane. nih.gov This design mimics pathogens and allows for the incorporation of MPLA into the lipid membrane while displaying antigens on the surface. This co-localization of adjuvant and antigen on a single particle has been shown to promote germinal center formation and elicit durable, high-titer antibody responses with a more balanced T-helper 1 (Th1)/T-helper 2 (Th2) profile compared to soluble antigen mixed with MPLA. nih.gov

The key advantages of these delivery systems include:

Co-delivery: Ensuring that both the antigen and the MPLA adjuvant are delivered to the same APC, which is crucial for a potent and specific immune response.

Protection: Shielding the MPLA and antigen from degradation in vivo. nih.gov

Targeting: Enhancing uptake by professional APCs like dendritic cells and macrophages.

Pathogen Mimicry: Formulations like lipid-enveloped nanoparticles can mimic the size and surface characteristics of viruses or bacteria, further enhancing their immunogenicity. nih.gov

These targeted delivery systems represent a significant step forward in vaccine design, transforming synthetic MPLA from a simple admixture into an integral component of a highly engineered vaccine vehicle.

Computational Modeling and Structural Biology of TLR4-MPLA Interactions

Understanding the precise molecular interactions between synthetic MPLA and its receptor, the TLR4/MD-2 complex, is fundamental to designing more effective adjuvants. Computational modeling and structural biology have become indispensable tools in this endeavor, providing detailed insights into the binding process and the mechanism of receptor activation. nih.gov

The activation of TLR4 is a multi-step process initiated by the binding of an agonist like MPLA to the co-receptor protein MD-2, which is associated with the extracellular domain of TLR4. This binding event induces a conformational change that promotes the dimerization of two TLR4/MD-2/agonist complexes, forming an "m-shaped" structure. This dimerization is the critical event that brings the intracellular domains of TLR4 into close proximity, triggering downstream signaling cascades.

Molecular dynamics (MD) simulations and co-crystal structures have elucidated the structural basis for this activation. These studies have revealed that the acyl chains of lipid A play a crucial role, inserting into a hydrophobic pocket within MD-2. The phosphate groups also contribute to the binding and stabilization of the receptor dimer.

Computational studies have helped explain the reduced toxicity of MPLA compared to highly toxic lipopolysaccharide (LPS). It is proposed that MPLA is a less efficient inducer of TLR4/MD-2 dimerization. MD simulations suggest that MPLA-bound TLR4/MD-2 exists in an intermediate activation state. This weaker, but still effective, signaling is thought to preferentially activate pathways that lead to a robust adaptive immune response while avoiding the excessive pro-inflammatory cytokine storm associated with sepsis. nih.gov

Underpinned by these computational and biological experiments, researchers have been able to develop simplified, fully synthetic monosaccharide-based molecules that can bind to the TLR4/MD-2 dimer with submicromolar affinities, stabilizing the active receptor conformation and demonstrating adjuvant activity comparable to MPLA. nih.gov

Investigation of Cross-Reactivity with Other Toll-like Receptors (e.g., TLR2)

A key attribute of a well-defined immunomodulator is its specificity, which minimizes off-target effects. Research has consistently demonstrated that synthetic MPLA is a highly specific agonist for TLR4, with negligible cross-reactivity with other Toll-like Receptors, such as TLR2.

The specificity of MPLA for TLR4 is a direct result of its molecular structure, which is recognized by the unique binding pocket of the TLR4 co-receptor, MD-2. Other TLRs, like TLR2, recognize different pathogen-associated molecular patterns (PAMPs), such as lipoproteins and peptidoglycan, and their ligand-binding domains are structurally distinct from that of TLR4/MD-2.

Studies using highly purified or fully synthetic MPLA preparations have confirmed this lack of TLR2 activation. Even at high concentrations, synthetic MPLA does not trigger a response in cells engineered to express human TLR2. To ensure that observed effects are solely due to TLR4 activation, experiments are often conducted using cells from TLR2 knockout mice to rule out any potential activity from contaminants.

This high degree of specificity is a significant advantage for the clinical use of synthetic MPLA. It ensures that the intended immunological cascade is initiated through a single, well-characterized pathway (TLR4), leading to a more predictable and controllable immune response. This contrasts with less pure preparations or other adjuvants that might engage multiple receptors, potentially leading to more complex and less desirable outcomes. The focused activation of TLR4 by synthetic MPLA is a cornerstone of its favorable safety and efficacy profile as a vaccine adjuvant.

Exploration of Synergistic Immunological Effects with Other Immunostimulants

To further enhance the potency and tailor the nature of the immune response, researchers are exploring the combination of synthetic MPLA with other immunostimulants. The rationale is that engaging multiple, distinct immune pathways simultaneously can lead to a synergistic effect, resulting in a more robust and durable response than either agent could achieve alone. invivogen.comnih.gov

Several combination adjuvant strategies have shown significant promise:

Combination with Aluminum Salts (Alum): Alum is a widely used adjuvant known for inducing a strong Th2-biased antibody response. When combined with MPLA, which promotes a Th1-biased cellular response, the resulting formulation (like the AS04 adjuvant system) can induce a more balanced and potent Th1/Th2 response. invivogen.com This combination harnesses the depot effect of alum with the specific TLR4 agonism of MPLA.

Conjugation to Other PAMPs: Covalently linking MPLA to other immunostimulatory molecules ensures co-delivery to the same APC. For example, MPLA has been conjugated to L-rhamnose, a carbohydrate that can recruit endogenous antibodies. nih.gov These MPLA-Rha conjugates exhibited potent adjuvant activities, likely due to the concerted action of TLR4 activation by MPLA and engagement of Fc receptors via anti-rhamnose antibodies on the same immune cell. nih.gov

Combination with Saponins: Saponins, such as QS-21, are potent adjuvants that can induce strong cellular and humoral immunity. Combination adjuvant systems that formulate MPLA and a saponin (B1150181) in a liposomal or nanoparticle delivery system (like AS01) have been shown to be highly effective, eliciting strong T cell responses and high antibody titers.

Co-delivery with NKT Cell Ligands: Another strategy involves the co-delivery of MPLA with ligands for other innate immune cells, such as Natural Killer T (NKT) cells. For instance, combining MPLA with α-galactosylceramide, an NKT cell ligand, within a single nanoparticle delivery system can synergistically boost antigen-specific humoral and cellular immune responses. nih.gov

These synergistic approaches are a major focus of next-generation adjuvant design. By rationally combining synthetic MPLA with other immunostimulants, it is possible to create highly potent and customizable adjuvant systems capable of driving specific types of immune responses required for challenging pathogens and therapeutic vaccines.

Future Directions and Unresolved Questions

Next-Generation Synthetic MPLA Analogs

The future of synthetic MPLA research lies in the development of next-generation analogs with enhanced and more precisely tailored immunomodulatory properties. nih.gov Researchers are actively exploring several avenues:

Chemically Simplified Analogs: A major focus is on the design and synthesis of structurally simpler molecules that retain the potent TLR4 agonist activity of MPLA but are easier and more cost-effective to manufacture. nih.gov This includes the development of monosaccharide-based analogs, which could significantly streamline the production process. nih.govacs.org

Analogs with Biased Signaling: There is considerable interest in creating synthetic MPLA analogs that exhibit even greater bias towards the TRIF-dependent signaling pathway. frontiersin.org The goal is to further uncouple the adjuvant activity from pro-inflammatory cytokine production, potentially leading to even safer and more effective adjuvants.

Analogs with Improved Physicochemical Properties: Research is also directed at modifying the structure of MPLA to improve its solubility and stability in vaccine formulations. This could lead to adjuvants that are more versatile and easier to formulate with a wide range of antigens.

Combination Adjuvants: Synthetic MPLA analogs are being investigated as components of combination adjuvant systems. By combining MPLA with other immunomodulators that act through different pathways (e.g., STING agonists or other TLR agonists), it may be possible to create synergistic effects that lead to a more potent and comprehensive immune response. nih.gov

Unresolved Questions and Long-Term Immunological Effects

Despite the extensive research on synthetic MPLA, several questions remain to be fully answered:

Long-Term Immunological Effects: While MPLA has been used in vaccines for some time, the long-term consequences of repeated stimulation of the TLR4 pathway are still an area of active investigation. Understanding the long-term effects on immune cell populations and the potential for inducing immune tolerance or exhaustion is important.

Mechanism of TRIF-Biased Signaling: The precise molecular mechanism by which MPLA preferentially activates the TRIF-dependent pathway compared to LPS is not fully elucidated. A deeper understanding of this phenomenon could provide valuable insights for the rational design of new adjuvants. frontiersin.org

Role in Trained Immunity: The ability of MPLA to induce trained immunity, or non-specific resistance to infection, is a promising area of research. nih.govaai.org However, the underlying molecular and cellular mechanisms, as well as the duration and breadth of this protective effect, require further study.

Heterogeneity of Human Responses: The response to MPLA can vary among individuals. Investigating the genetic and environmental factors that contribute to this heterogeneity is crucial for personalizing vaccine strategies and predicting adjuvant efficacy.

Addressing these unresolved questions will be key to fully harnessing the therapeutic potential of synthetic MPLA and developing the next generation of advanced vaccines and immunotherapies.

Q & A

Q. What are the key challenges in synthesizing monophosphoryl lipid A (MPLA), and how do modern strategies address them?

Traditional synthesis of MPLA faces challenges such as aggregation during deprotection steps (e.g., hydrogenation of benzyl ethers) and low yields due to side reactions. Advanced methods now employ 2-naphthylmethyl (Nap) ethers as permanent protecting groups, which are removed via oxidation with DDQ, avoiding aggregation and improving reaction efficiency . Orthogonal protecting groups (Troc, Fmoc) enable selective acylation of amine sites, allowing tailored fatty acid incorporation for structure-activity studies .

Q. What analytical methods are critical for confirming MPLA’s structural integrity and purity?

Key techniques include:

- Mass spectrometry (MS) and NMR to verify molecular weight, phosphorylation, and acylation patterns .

- High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) to assess purity, particularly for amphiphilic MPLA derivatives .

- Thin-layer chromatography (TLC) for monitoring intermediate steps, such as deprotection and phosphorylation .

Q. How does MPLA activate Toll-like receptor 4 (TLR4), and what downstream immune responses are triggered?

MPLA binds to TLR4/MD-2 complexes on dendritic cells, inducing MyD88- and TRIF-dependent signaling pathways. This activates NF-κB and interferon regulatory factors (IRFs), leading to pro-inflammatory cytokines (e.g., TNF-α, IL-6) and type I interferons . Unlike toxic lipid A, MPLA’s monophosphorylation reduces pro-inflammatory effects while retaining adjuvant activity .

Advanced Research Questions

Q. What strategies optimize MPLA’s solubility and stability in experimental formulations?

- Use liposomal encapsulation with phosphatidylserine or cholesterol to enhance solubility and reduce aggregation .

- Covalent conjugation to antigens (e.g., tumor-associated carbohydrates) via linker chemistry (e.g., maleimide-thiol coupling) improves stability and co-delivery efficiency .

- Lyophilization with cryoprotectants (e.g., trehalose) preserves activity in long-term storage .

Q. How can researchers resolve contradictory data on MPLA’s adjuvant efficacy across preclinical models?

Discrepancies often arise from:

- Dosage variability : Optimal MPLA concentrations range from 1–100 µg/ml in vitro, but in vivo models (e.g., murine vs. primate) require species-specific adjustments .

- Structural heterogeneity : Synthetic MPLA batches with differing acyl chain lengths (e.g., C12 vs. C14) may alter TLR4 binding kinetics. Standardize batches using LC-MS and functional assays (e.g., NF-κB reporter cells) .

- Delivery route : Intramuscular administration often elicits stronger Th1 responses than subcutaneous .

Q. What experimental designs are recommended for studying MPLA’s impact on T-cell polarization?

- In vitro : Co-culture MPLA-treated dendritic cells with naïve CD4+ T cells. Measure cytokine profiles (e.g., IFN-γ for Th1, IL-4 for Th2) via ELISA or flow cytometry .

- In vivo : Use TLR4-knockout mice to confirm MPLA-specific effects. Track antigen-specific T cells with MHC tetramers .

- Transcriptomic analysis : RNA-seq of dendritic cells post-MPLA exposure identifies upregulated genes (e.g., Il12b, Ifnb1) linked to Th1 polarization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.